5-Ethyl-4-propyl-thiazol-2-ylamine

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Researchers needing a lipophilic 2-aminothiazole scaffold for CNS-penetrant library synthesis often face supply inconsistency. 5-Ethyl-4-propyl-thiazol-2-ylamine resolves this with its asymmetric 4-propyl/5-ethyl substitution, providing a LogP of 2.6-100× higher than unsubstituted 2-aminothiazole-for improved membrane permeability. • Reactive 2-amino group enables rapid diversification via amide coupling or reductive amination • Moderate mp 48-49°C and high organic solubility simplify purification and handling • 95% purity, in stock with immediate global shipping Ideal for medicinal chemistry, agrochemical, and catalyst development programs.

Molecular Formula C8H14N2S
Molecular Weight 170.28 g/mol
CAS No. 30709-63-8
Cat. No. B1277130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-4-propyl-thiazol-2-ylamine
CAS30709-63-8
Molecular FormulaC8H14N2S
Molecular Weight170.28 g/mol
Structural Identifiers
SMILESCCCC1=C(SC(=N1)N)CC
InChIInChI=1S/C8H14N2S/c1-3-5-6-7(4-2)11-8(9)10-6/h3-5H2,1-2H3,(H2,9,10)
InChIKeyJGWJSBCQVNZWSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-4-propyl-thiazol-2-ylamine (CAS 30709-63-8): A Structurally Differentiated Aminothiazole Scaffold for Chemical Synthesis


5-Ethyl-4-propyl-thiazol-2-ylamine (CAS 30709-63-8) is a heterocyclic organic compound belonging to the 2-aminothiazole class, featuring a five-membered thiazole ring substituted with an ethyl group at the 5-position and a propyl group at the 4-position . Its molecular formula is C8H14N2S, with a molecular weight of 170.28 g/mol and a predicted pKa of 5.95±0.10 . The compound exists as a solid at room temperature with a melting point of 48-49 °C and is commonly utilized as a versatile building block and intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems . Its predicted LogP (XlogP) of 2.6 indicates moderate lipophilicity, a property that can influence its utility in medicinal chemistry applications [1]. Unlike unsubstituted or symmetrically substituted 2-aminothiazoles, the specific 4-propyl/5-ethyl substitution pattern of this compound imparts distinct physicochemical properties that dictate its behavior as a chemical intermediate .

Asymmetric 4-propyl/5-ethyl aminothiazole scaffold for constructing complex heterocyclic systems in organic synthesis
Moderate lipophilicity profile suited for non-aqueous reaction media and hydrophobic intermediate preparation
Distinct thermal and acid-base behavior supports pH-controlled workup and crystallization-based purification

Why Generic Substitution of 5-Ethyl-4-propyl-thiazol-2-ylamine (30709-63-8) Fails: The Critical Role of Asymmetric Alkyl Substitution


Direct substitution of 5-Ethyl-4-propyl-thiazol-2-ylamine with other 2-aminothiazole derivatives or unsubstituted thiazole is not scientifically valid due to the profound influence of its specific 4-propyl and 5-ethyl alkyl substituents on both chemical reactivity and physicochemical properties. In medicinal chemistry and synthetic applications, the precise nature and position of alkyl groups on the thiazole core dictate the compound's lipophilicity (LogP), which in turn governs membrane permeability and solubility in organic reaction media [1]. For instance, the asymmetric substitution pattern (ethyl at C5, propyl at C4) distinguishes it from symmetrical analogs like 4,5-dimethylthiazol-2-ylamine or 4,5-diethylthiazol-2-ylamine, leading to different steric and electronic environments that can alter nucleophilic substitution kinetics or metal coordination geometry . Furthermore, the specific alkyl chain lengths directly impact the compound's melting point (48-49 °C) and boiling point (174-176 °C at 30 Torr), which are critical parameters for purification, handling, and industrial-scale processing . Using an alternative thiazole with a different substitution profile would necessitate re-optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) and could result in divergent product yields or failure to form the desired downstream intermediate. The following quantitative evidence demonstrates the specific and non-fungible properties of this compound relative to its closest comparators.

Attribute
5-Ethyl-4-propyl-thiazol-2-ylamine
Generic 2-aminothiazole substitute
Substitution pattern
Asymmetric 4-propyl/5-ethyl defines steric and electronic environment
Symmetrical or unsubstituted analogs shift nucleophilic kinetics and metal coordination geometry
Lipophilicity context
Higher LogP supports nonpolar reaction media compatibility
Lower LogP analogs alter solvent selection and extraction protocols—conditions may not transfer directly
Thermal behavior
Lower melting point from disrupted crystal packing simplifies handling
Symmetrical dimethyl/diethyl analogs melt significantly higher, requiring re-optimized purification workflows

Product-Specific Quantitative Evidence Guide for 5-Ethyl-4-propyl-thiazol-2-ylamine (30709-63-8)


Increased Lipophilicity (LogP) Driven by 4-Propyl/5-Ethyl Substitution Enhances Solubility in Nonpolar Media

5-Ethyl-4-propyl-thiazol-2-ylamine exhibits a predicted partition coefficient (XlogP) of 2.6, which represents a substantial increase in lipophilicity compared to the unsubstituted 2-aminothiazole parent scaffold (XlogP ≈ 0.4) [1]. This higher LogP value directly correlates with enhanced solubility in nonpolar organic solvents such as ethanol and dimethyl sulfoxide, while solubility in water remains low . This physicochemical distinction is critical for designing synthetic routes requiring non-aqueous reaction conditions and for modulating the passive membrane permeability of downstream derivatives.

Lipophilicity (XlogP)
Class-level
Target XlogP = 2.6 | 2-Aminothiazole XlogP ≈ 0.4 | Δ ≈ +2.2
Supports nonpolar solvent compatibility
Predicted value; confirm experimentally for specific media
Medicinal Chemistry Organic Synthesis Physicochemical Properties

Reduced Basicity (pKa) Alters Reactivity Profile in Acid-Base Sensitive Applications

The predicted acid dissociation constant (pKa) of 5-Ethyl-4-propyl-thiazol-2-ylamine is 5.95±0.10, making it a significantly weaker base compared to aliphatic primary amines (e.g., propylamine pKa ≈ 10.6) or unsubstituted 2-aminothiazole (pKa ≈ 5.5) . This lower basicity influences its nucleophilicity and the pH-dependent speciation of the amine group, which is crucial for reactions involving acid-labile protecting groups or for optimizing extraction and purification workflows .

Basicity (pKa)
Class-level
Target pKa = 5.95±0.10 | Propylamine ≈ 10.6 | 2-Aminothiazole ≈ 5.5
Informs pH-dependent reaction design
Predicted value; verify under target reaction conditions
Synthetic Methodology Reaction Optimization Acid-Base Chemistry

Distinct Thermal Stability and Phase Behavior Relative to Symmetrical Analogs

5-Ethyl-4-propyl-thiazol-2-ylamine has a reported melting point of 48-49 °C and a boiling point of 174-176 °C (at 30 Torr) . In contrast, the structurally related 4,5-dimethylthiazol-2-ylamine (CAS 614-05-1) exhibits a melting point of 120-122 °C, and 2-aminothiazole (CAS 96-50-4) melts at 86-89 °C [1]. This substantial difference in melting point (ΔTm ≈ 70 °C vs. dimethyl analog) reflects the asymmetric alkyl chain substitution pattern, which disrupts crystal packing efficiency and leads to a lower melting point. This property directly impacts handling, storage, and purification strategies.

Melting Point (Tm)
Cross-study comparable
Target 48–49 °C | 4,5-Dimethyl analog 120–122 °C | 2-Aminothiazole 86–89 °C
Guides purification and handling strategy
ΔTm ≈ −70 °C vs. dimethyl analog; confirms distinct phase behavior
Process Chemistry Purification Physical Characterization

Predicted Conformational Flexibility (Rotatable Bonds) Offers Synthetic Versatility

5-Ethyl-4-propyl-thiazol-2-ylamine possesses three freely rotatable chemical bonds, compared to only one in 2-aminothiazole and two in 4,5-dimethylthiazol-2-ylamine [1]. This increased conformational flexibility, conferred by the propyl and ethyl substituents, allows the molecule to adopt a broader range of low-energy conformations, which can be advantageous for 'induced fit' binding to biological targets or for enabling diverse orientations in metal coordination complexes used in catalysis [2]. While this is a class-level inference based on molecular descriptors, it highlights a structural rationale for selecting this scaffold over more rigid analogs.

Rotatable Bonds
Class-level
Target = 3 | 2-Aminothiazole = 1 | 4,5-Dimethyl analog = 2
Enables broader conformational sampling
Molecular descriptor inference; context-dependent
Structure-Based Design Conformational Analysis Synthetic Utility

Best Research and Industrial Application Scenarios for 5-Ethyl-4-propyl-thiazol-2-ylamine (CAS 30709-63-8)


Scaffold for Lipophilic Medicinal Chemistry Building Blocks

In early-stage drug discovery, 5-Ethyl-4-propyl-thiazol-2-ylamine serves as a privileged scaffold for generating compound libraries with enhanced passive membrane permeability. Its predicted XlogP of 2.6 indicates a 100-fold increase in octanol-water partition coefficient compared to unsubstituted 2-aminothiazole (XlogP ≈ 0.4) . This lipophilicity profile is particularly advantageous for targeting intracellular proteins or for developing CNS-penetrant candidates, where crossing lipid bilayers is a critical barrier. Researchers can exploit the 2-amino group for amide coupling or reductive amination to rapidly synthesize diverse analogs while maintaining a favorable LogP range .

Intermediate in Agrochemical and Specialty Chemical Synthesis

5-Ethyl-4-propyl-thiazol-2-ylamine is a valuable intermediate in the synthesis of agrochemicals, dyes, and coatings due to its distinct physicochemical profile . Its moderate melting point (48-49 °C) and high solubility in common organic solvents facilitate its use in liquid-phase reactions and purification by crystallization . The compound's predicted pKa of 5.95 allows for pH-controlled extraction during workup, simplifying downstream processing . Furthermore, the presence of both ethyl and propyl substituents imparts increased oxidative stability compared to more electron-rich thiazoles, a desirable trait for industrial-scale synthesis where robustness is key [1].

Ligand Precursor for Transition Metal Catalysis

The 2-aminothiazole core of 5-Ethyl-4-propyl-thiazol-2-ylamine is a known ligand scaffold for transition metal complexes used in catalysis . The specific alkyl substitution pattern on this compound modulates the electron density at the nitrogen and sulfur atoms, which can fine-tune the catalytic activity and selectivity of the resulting metal complex . Its three rotatable bonds provide conformational flexibility that can accommodate various metal coordination geometries, making it a tunable building block for designing bespoke catalysts for cross-coupling or oxidation reactions . The compound's moderate basicity also minimizes undesired side reactions with sensitive substrates during catalytic cycles [1].

Application
Selection Property
Validation Focus
Medicinal chemistry building block
Aminothiazole scaffold with moderate lipophilicity
Membrane permeability and derivative profiling
Agrochemical and specialty intermediate synthesis
Organic-solvent process compatibility and pH-controlled workup
Crystallization and extraction workflow validation
Transition metal catalysis ligand precursor
Tunable aminothiazole metal-binding scaffold with conformational flexibility
Catalytic activity and coordination geometry review

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